1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
Description
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a piperidin-4-ylmethyl group at position 3 and a methyl group at position 1. This structure combines the rigidity of the imidazolidinone ring with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis often involves palladium- or copper-mediated coupling reactions, as well as cyclization strategies, to achieve regioselective functionalization . The compound is available commercially in high-purity forms (≥95%) and has been explored for applications ranging from catalytic intermediates to bioactive agents .
Properties
IUPAC Name |
1-methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(12)14)8-9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQMLTUWOQUFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Imidazolidin-2-ones
Imidazolidin-2-ones are typically synthesized via cyclization reactions involving urea derivatives or related precursors. A prominent modern method involves Pd-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl halides, which simultaneously form C–C and C–N bonds, enabling the construction of the imidazolidin-2-one ring with high stereoselectivity.
- Pd-Catalyzed Carboamination : This method uses N-allylureas prepared from allylic amines and isocyanates. The Pd catalyst promotes intramolecular cyclization and coupling with aryl or alkenyl bromides, yielding 4,5-disubstituted imidazolidin-2-ones with excellent diastereoselectivity.
- The reaction conditions can be tuned to obtain bicyclic or substituted imidazolidinones, which is relevant for introducing the piperidin-4-ylmethyl substituent if the piperidine ring is incorporated into the allylurea precursor or coupling partner.
- Variations in bases (e.g., Cs2CO3, NaOtBu) and ligands (e.g., Xantphos) influence yields and selectivity, with yields reported up to 97% for related substrates.
Specific Preparation of Piperidin-4-ylmethyl-Substituted Imidazolidinones
While direct literature on 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is limited, insights can be drawn from related synthetic routes involving piperidinyl intermediates and imidazolidinone formation:
- Functionalization of Piperidine Rings : Piperidin-4-ylmethyl groups are often introduced by alkylation or reductive amination of piperidine derivatives. For example, piperidin-4-ylmethyl halides or related electrophiles can be reacted with imidazolidinone precursors under basic conditions.
- The synthesis of paliperidone, a compound containing a 3-piperidin-4-yl substituent on a heterocyclic core, involves reacting purified 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride with a chloroethyl pyridopyrimidinone derivative in the presence of bases like potassium carbonate and iodide catalysts in acetonitrile. This illustrates the feasibility of coupling piperidin-4-yl intermediates with nitrogen heterocycles under mild conditions.
- Purification steps often involve salt formation (e.g., hydrochloride or tartarate salts) and recrystallization to achieve high purity (>99.7%).
Representative Preparation Procedure (Adapted from Related Piperidinyl Heterocycles)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of piperidin-4-ylmethyl intermediate | Starting from piperidine, alkylation with chloromethyl or bromomethyl reagents under basic conditions | Piperidin-4-ylmethyl halide or amine derivative |
| 2 | Formation of imidazolidin-2-one core | Pd-catalyzed carboamination of N-allylurea derivatives with aryl/alkenyl bromides | 4,5-disubstituted imidazolidin-2-one ring system |
| 3 | Coupling of piperidin-4-ylmethyl moiety | Nucleophilic substitution or reductive amination of imidazolidinone precursor with piperidin-4-ylmethyl intermediate in presence of base | This compound |
| 4 | Purification | Salt formation (e.g., HCl, tartarate), recrystallization, washing with organic solvents | High purity product (>98-99%) |
Detailed Research Findings and Notes
- Catalysts and Bases : The use of palladium catalysts with ligands such as Xantphos enables efficient cyclization and coupling. Bases such as potassium carbonate, cesium carbonate, or organic tertiary amines facilitate deprotonation and nucleophilic substitution steps.
- Stereoselectivity : Pd-catalyzed methods yield products with excellent diastereoselectivity, crucial for biological activity and purity.
- Impurity Control : In related syntheses (e.g., paliperidone), controlling dimer impurities is critical. Purification protocols include washing with activated charcoal and recrystallization from isopropyl alcohol to reduce impurities below 0.1%.
- Salt Formation : Conversion to hydrochloride or tartarate salts improves compound stability and facilitates isolation.
- Alternative Methods : Classical methods involving cyclization of urea derivatives with appropriate amines or alkyl halides remain viable but may offer less stereocontrol compared to Pd-catalyzed routes.
Summary Table of Key Preparation Parameters
| Parameter | Details/Examples |
|---|---|
| Core ring formation | Pd-catalyzed carboamination of N-allylureas |
| Piperidin-4-ylmethyl source | Alkylation or substitution using piperidin-4-ylmethyl halides |
| Catalysts | Pd2(dba)3 with Xantphos ligand |
| Bases | K2CO3, Cs2CO3, NaOH, tertiary amines |
| Solvents | Acetonitrile, dichloromethane, methyl ethyl ketone, IPA |
| Purification methods | Salt formation (HCl, tartarate), charcoal treatment, recrystallization |
| Yields | Up to 97% for imidazolidin-2-one formation |
| Purity | >98.5% after purification; >99.7% achievable |
| Diastereoselectivity | Excellent (>20:1 dr in model systems) |
Chemical Reactions Analysis
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon . The major products formed from these reactions are typically substituted imidazolidinones and their derivatives .
Scientific Research Applications
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one, often referred to as MPI, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of MPI in scientific research, particularly in medicinal chemistry, materials science, and biological studies.
Structural Formula
The structural formula of MPI can be represented as follows:
a. Antidepressant Activity
Research has indicated that compounds similar to MPI exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidinones could effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased mood stabilization in animal models.
b. Anticancer Properties
MPI has been investigated for its potential anticancer effects. A case study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
a. Polymer Synthesis
MPI has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Research indicates that incorporating MPI into polymer matrices can improve thermal stability and flexibility, making these materials suitable for applications in coatings and flexible electronics.
b. Nanocomposite Development
The incorporation of MPI into nanocomposites has shown promise in enhancing electrical conductivity and thermal properties. Studies reveal that MPI-modified nanocomposites exhibit superior performance compared to traditional materials, making them ideal for use in advanced electronic devices.
a. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of MPI against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that MPI can significantly reduce reactive oxygen species (ROS) levels, suggesting its potential use in neurodegenerative disease therapies.
b. Antimicrobial Activity
MPI has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Summary of Biological Activities of MPI
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Antidepressant | Animal Models | Increased serotonin levels | |
| Anticancer | Cancer Cell Lines | Induced apoptosis | |
| Neuroprotective | Neuronal Cultures | Reduced ROS levels | |
| Antimicrobial | Bacterial Strains | Inhibition of bacterial growth |
Table 2: Applications of MPI in Materials Science
| Application Type | Description | Benefits | Reference |
|---|---|---|---|
| Polymer Synthesis | Monomer for polymer production | Enhanced mechanical properties | |
| Nanocomposite Development | Incorporation into composites | Improved electrical conductivity |
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Stereochemical Stability: X-ray studies reveal that imidazolidin-2-one derivatives, including the target compound, adopt an E configuration with non-planar geometry due to steric interactions between substituents .
- Synthetic Flexibility : Methods such as gold-catalyzed hydroamination (e.g., 1-methyl-3-(octan-2-yl) derivatives) enable regioselective alkylation, whereas copper-mediated C–H amidation (e.g., compound 3d ) allows direct functionalization of aromatic systems .
- Impact of N-Methylation : N-Methylation (e.g., compound 5 derived from 3e ) reduces fluorescence quantum yield (0.479 vs. 0.623 for 3e ) and induces red shifts in absorption/emission spectra, highlighting electronic effects of alkylation .
Physicochemical Properties
| Property | 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one | 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) | 1-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)imidazolidin-2-one (3d) |
|---|---|---|---|
| Molar Extinction Coefficient (ε) | Not reported | 5083 M⁻¹cm⁻¹ | Not reported |
| Fluorescence Quantum Yield | Not reported | 0.623 | Not reported |
| IR Absorption (C=O) | ~1669–1717 cm⁻¹ | ~1669 cm⁻¹ | 1717 cm⁻¹ |
| Solubility | Hydrochloride salt enhances aqueous solubility | Soluble in polar aprotic solvents (e.g., DMF) | Low solubility in water |
Key Findings :
- The piperidin-4-ylmethyl group in the target compound enhances solubility when converted to hydrochloride salts, unlike analogs with hydrophobic alkyl chains (e.g., octan-2-yl) .
- Fluorescence properties are highly substituent-dependent; electron-rich aromatic systems (e.g., isoquinolin-3-yl in 3e) exhibit stronger emission than aliphatic derivatives .
Biological Activity
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one, a compound belonging to the imidazolidinone class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazolidinone core and a piperidinyl side chain. This structural configuration is significant as it influences the compound's biological interactions.
This compound is believed to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly in the central nervous system (CNS). The modulation of neuropeptide systems has been linked to several CNS disorders, including anxiety and depression .
Antagonistic Effects on Neuropeptide Systems
Studies have shown that related compounds can act as antagonists at neuropeptide receptors, which are crucial in regulating mood and anxiety. For instance, one study evaluated a series of compounds for their antagonist activity at neuropeptide S receptors, demonstrating significant effects on behavioral assessments in vivo . Although specific data on this compound is limited, its structural relatives suggest potential CNS activity.
Antiproliferative Activity
Research into similar piperidine-containing compounds has revealed promising antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell growth . The mechanism often involves interference with cell cycle progression or induction of apoptosis.
Study 1: Neuropeptide S Receptor Antagonism
A notable study synthesized several derivatives related to this compound and evaluated their effects on neuropeptide S receptor activity. The most potent compound demonstrated an IC50 value of 36 nM, indicating strong antagonistic properties. In vivo tests showed significant blockade of neuropeptide-induced activity, suggesting therapeutic potential for anxiety-related disorders .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| Compound 34 | 36 | NPS receptor antagonist |
| Compound 35 | 50 | Moderate antagonist |
Study 2: Antiproliferative Effects
In another study focusing on piperidine derivatives, several compounds were evaluated for their antiproliferative activity against human cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values as low as 20 µM against ovarian cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVCAR-3 | 20 |
| Compound B | MDA-MB-231 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
